

Literature Review of A-130C and Related Polyether Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

A-130C is a polyether antibiotic belonging to the nigericin group, first identified in the fermentation products of Streptomyces species. Like other polyether ionophores, **A-130C** functions by transporting cations across biological membranes, thereby disrupting crucial ionic gradients. This mechanism of action underpins its potential biological activities, which are characteristic of this class of compounds, including antibacterial and anticancer properties. This technical guide provides a comprehensive review of the available literature on **A-130C** and related compounds, focusing on its core characteristics, mechanism of action, and the broader context of polyether antibiotics in drug development. Due to the limited availability of specific quantitative data for **A-130C** in publicly accessible literature, this review also summarizes the general properties and experimental methodologies relevant to this compound class.

Introduction

Polyether antibiotics are a class of naturally occurring compounds produced by various strains of actinomycetes. Structurally, they are characterized by a backbone of repeating ether-containing rings and a terminal carboxylic acid group. This unique structure enables them to form lipid-soluble complexes with cations and facilitate their transport across lipid bilayers, a process known as ionophoresis.



A-130C, along with its related compounds A-130A and A-130B, was first described by Tsuji and colleagues in 1980 as a new polyether antibiotic analogous to nigericin[1]. Despite its early discovery, detailed public information regarding the specific biological activities and quantitative metrics of **A-130C** remains scarce. This guide aims to synthesize the existing knowledge on **A-130C** and place it within the broader, well-documented context of polyether ionophores.

Chemical Structure and Properties

The chemical formula for **A-130C** is C₄₇H₇₈O₁₃, and its CAS number is 73522-76-6. As a nigericin analog, **A-130C** shares the characteristic polyether backbone and a terminal carboxylic acid. This structure is crucial for its ionophoric activity, allowing it to chelate a cation within its oxygen-rich core while the hydrophobic exterior facilitates passage through the lipid membrane.

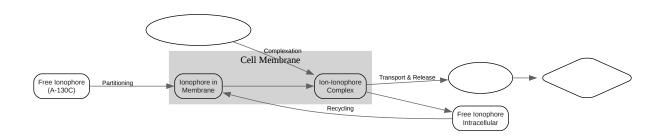
Table 1: Physicochemical Properties of A-130C

Property	Value
Molecular Formula	C47H78O13
CAS Number	73522-76-6
Compound Class	Polyether Antibiotic (Nigericin group)
Solubility	Generally soluble in organic solvents, poorly soluble in water

Mechanism of Action: Ionophoresis

The primary mechanism of action for **A-130C** and other polyether antibiotics is the disruption of cellular ion homeostasis through ionophore activity. This process can be visualized as a multistep workflow.





Click to download full resolution via product page

Caption: General mechanism of ionophore-mediated cation transport across a cell membrane.

This disruption of vital ion gradients, such as the proton motive force in bacteria or the sodiumpotassium balance in eukaryotic cells, can lead to a cascade of downstream effects, including inhibition of cellular processes and eventual cell death.

Biological Activities

While specific quantitative data for **A-130C** is not readily available in the public domain, the biological activities of polyether ionophores as a class are well-documented.

Antibacterial Activity

Polyether antibiotics exhibit potent activity primarily against Gram-positive bacteria. Their ability to dissipate the membrane potential inhibits essential processes like ATP synthesis and nutrient transport. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antibacterial efficacy.

Anticancer Activity

More recently, polyether ionophores have garnered significant interest for their potential as anticancer agents, particularly against cancer stem cells (CSCs). The proposed mechanisms for their anticancer effects are multifaceted and may involve:



- Induction of Apoptosis: Disruption of intracellular ion concentrations, particularly calcium, can trigger programmed cell death.
- Inhibition of Signaling Pathways: Some polyether ionophores have been shown to interfere
 with critical cancer-related signaling pathways, such as the Wnt/β-catenin pathway.
 Activation of this pathway is implicated in the proliferation and survival of cancer cells[2][3][4]
 [5].
- Mitochondrial Dysfunction: By altering the mitochondrial membrane potential, these compounds can impair cellular energy metabolism and induce oxidative stress.

The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify the cytotoxic effects of these compounds on cancer cell lines.

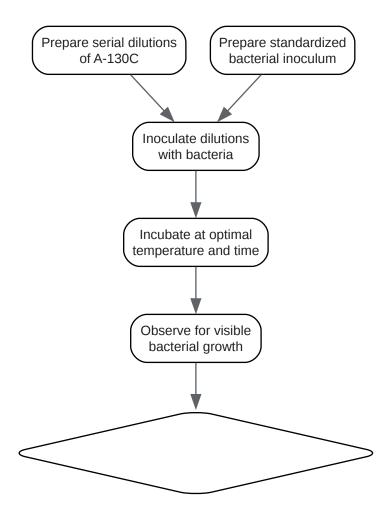
Experimental Protocols

Detailed experimental protocols for **A-130C** are not publicly available. However, standard methodologies for evaluating the biological activities of novel polyether antibiotics would include the following:

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is typically employed to determine the MIC of an antibacterial compound.





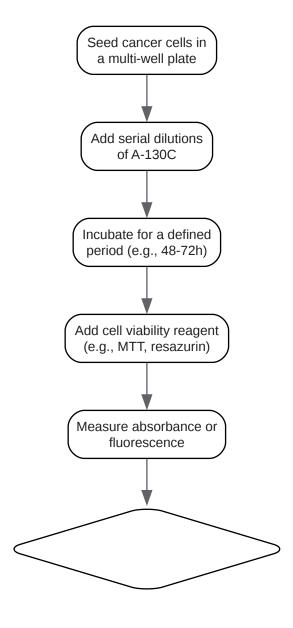
Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Determination of IC50 in Cancer Cell Lines

The cytotoxic effect of a compound on cancer cells is typically assessed using a cell viability assay, from which the IC_{50} value is calculated.





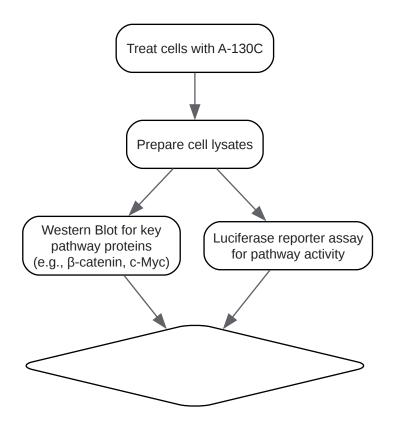
Click to download full resolution via product page

Caption: Workflow for determining the IC50 value of a compound in a cancer cell line.

Investigation of Effects on Signaling Pathways

To investigate the impact of a compound on a specific signaling pathway, such as the Wnt/ β -catenin pathway, a series of molecular biology techniques are employed.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. New polyether antibiotics, A-130B and A-130C PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential modulation of the Wnt/β-catenin signaling pathway enhances tumor-intrinsic MHC I expression and tumor clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Wnt/β-Catenin-p130/E2F4 promotes the differentiation of bone marrow-derived mesenchymal stem cells into type II alveolar epithelial cells through cell cycle arrest PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential modulation of the Wnt/β-catenin signaling pathway enhances tumor-intrinsic MHC I expression and tumor clearance - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Modulation of β-Catenin promotes WNT expression in macrophages and mitigates intestinal injury PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature Review of A-130C and Related Polyether Antibiotics: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666379#literature-review-of-a-130c-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com